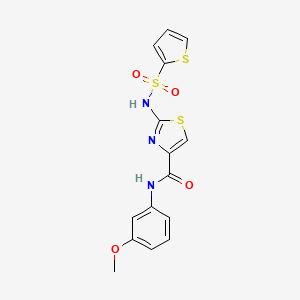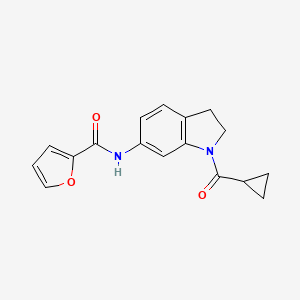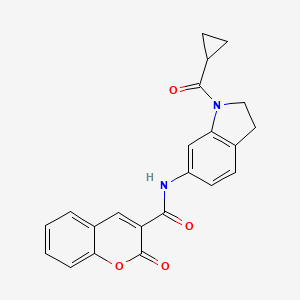![molecular formula C27H22N4O3 B3202437 N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1021209-23-3](/img/structure/B3202437.png)
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Overview
Description
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, also known as ABI-007, is a novel chemotherapeutic agent that has shown promising results in preclinical and clinical studies. It is a nanoparticle formulation of paclitaxel, a widely used chemotherapeutic drug for the treatment of various cancers. ABI-007 has been developed to overcome the limitations of conventional paclitaxel, such as poor solubility, low bioavailability, and high toxicity.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is similar to that of paclitaxel, which is the inhibition of microtubule depolymerization and the induction of cell cycle arrest and apoptosis. However, this compound has been shown to have a longer half-life and a slower release rate than conventional paclitaxel, which may contribute to its improved efficacy and reduced toxicity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell apoptosis, and the suppression of tumor angiogenesis. In addition, this compound has been shown to enhance the immune response against tumors, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has several advantages for laboratory experiments, including its high drug-loading capacity, its uniform size and shape, and its stability in physiological conditions. However, the synthesis process is complex and requires specialized equipment and expertise. In addition, the cost of this compound is higher than conventional paclitaxel, which may limit its use in some research settings.
Future Directions
There are several future directions for the development and application of N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide. One direction is the optimization of the synthesis process to improve the yield and reproducibility of the nanoparticles. Another direction is the evaluation of this compound in combination with other chemotherapeutic agents or immunotherapies to enhance its antitumor activity. Finally, the development of targeted delivery systems for this compound may improve its efficacy and reduce its toxicity in cancer patients.
Conclusion
This compound, or this compound, is a promising chemotherapeutic agent that has shown superior efficacy and reduced toxicity compared to conventional paclitaxel. Its unique nanoparticle formulation has several advantages for laboratory experiments and clinical applications. Further research is needed to optimize its synthesis process and evaluate its potential in combination with other therapies.
Scientific Research Applications
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of various cancers, including breast, lung, ovarian, and pancreatic cancer. In preclinical studies, this compound has shown superior efficacy and reduced toxicity compared to conventional paclitaxel. Clinical trials have demonstrated that this compound has a favorable safety profile and is well-tolerated by patients.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-18(32)20-11-13-21(14-12-20)29-24(33)16-31-23-10-6-5-9-22(23)25-26(31)27(34)30(17-28-25)15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJYVPWEHHLWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



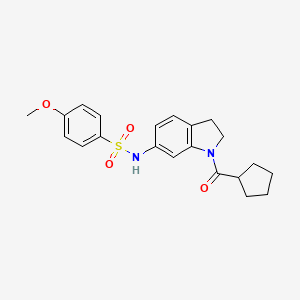
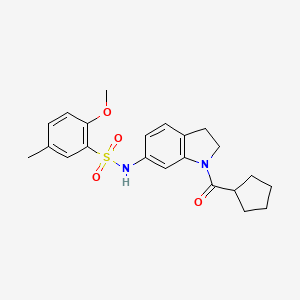
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
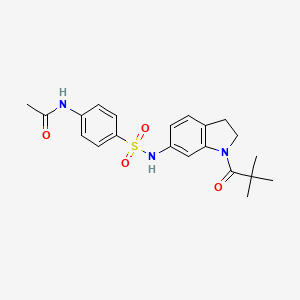
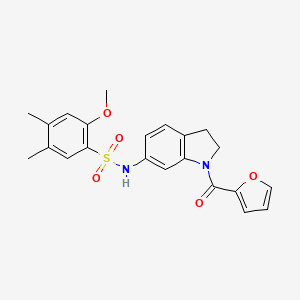

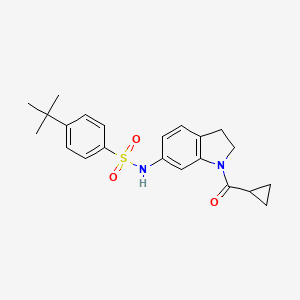
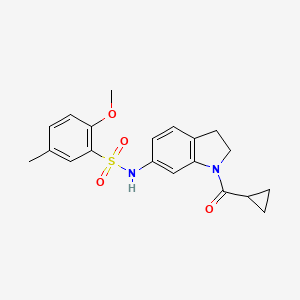

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3202431.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
